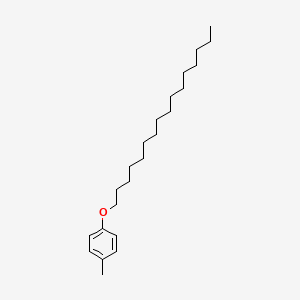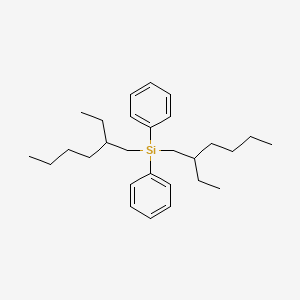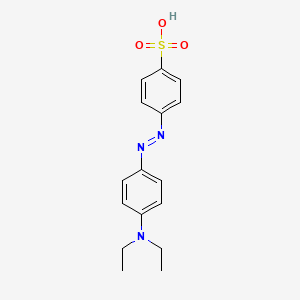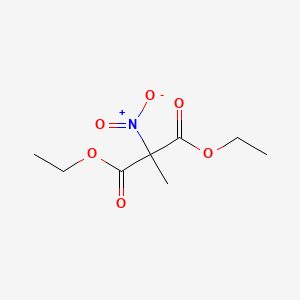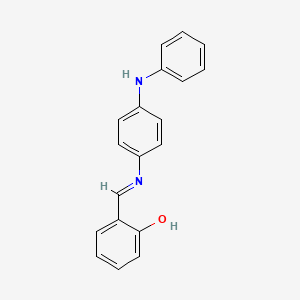
N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound formed by the condensation of 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzymes by chelating metal ions that are essential for enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxybenzylidene)-2,6-diisopropylaniline
- N-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
- N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
Uniqueness
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine stands out due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and various applications in scientific research.
Propriétés
Numéro CAS |
7017-77-8 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-[(4-anilinophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21-22H |
Clé InChI |
HUAVUSOCXGZAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




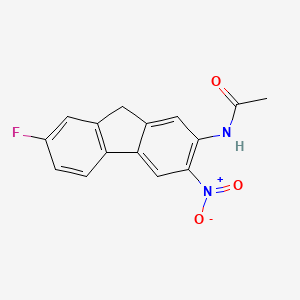
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)


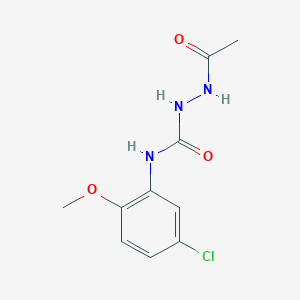
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
